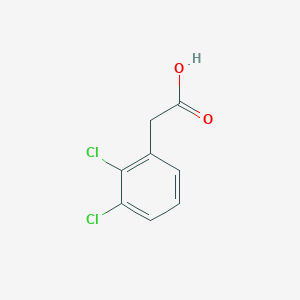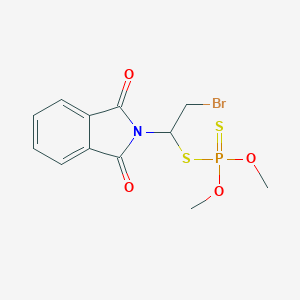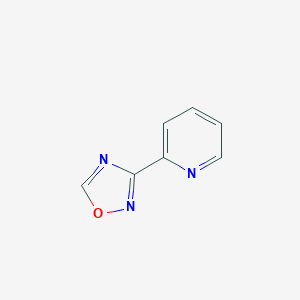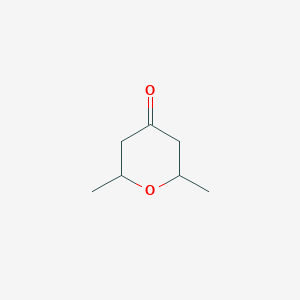
2,6-二甲基二氢-2H-吡喃-4(3H)-酮
概览
描述
Synthesis Analysis
The synthesis of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one and related pyran derivatives involves multi-component reactions, highlighting efficient methods to create structurally diverse compounds. A notable method includes the four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to the formation of pyridinone or pyran derivatives (Sun et al., 2011). Additionally, the use of ultrasound irradiation has been employed to improve the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, offering advantages like shorter reaction times and higher yields (Ni et al., 2010).
Molecular Structure Analysis
The molecular structure of related pyran derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the study of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran revealed the pyran ring's half-chair conformation and highlighted intermolecular hydrogen bonding forming spiral chains (Jha et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives can be diverse, including multicomponent synthesis routes for creating 4H-pyrans and polysubstituted aniline derivatives. These reactions utilize catalysts like silica nanoparticles or basic ionic liquids, emphasizing the development of environmentally benign processes (Banerjee et al., 2011; Chen et al., 2009).
Physical Properties Analysis
The physical properties of pyran derivatives, including 2,6-Dimethyldihydro-2H-pyran-4(3H)-one, often involve investigations into their crystal structures and conformational analysis. Research has shown that these compounds can exhibit different conformations depending on the substituents and reaction conditions, affecting their physical properties and applications.
Chemical Properties Analysis
The chemical properties of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives encompass a range of reactivities and functionalities. Studies have explored their photochromic, redox, and photophysical properties, demonstrating potential applications in materials science and organic electronics. For example, derivatives have been synthesized with specific structural features that influence their optical and electronic properties, suggesting uses in light-emitting devices and as fluorophores (Zhao et al., 2004; Huang et al., 2007).
科研应用
结构和光谱性质:一项计算研究聚焦于一些吡喃化合物的结构和光谱性质,包括2,6-二甲基二氢-2H-吡喃-4(3H)-酮。该研究采用密度泛函理论(DFT)分析分子性质,并与振动频率和核磁共振(NMR)化学位移的实验值取得良好一致 (Raja, 2021)。
合成方法:报道了(R,R)-2,6-二甲基二氢-2H-吡喃-4(3H)-酮的可扩展合成方法的研究。该方法包括Ti(OiPr)4催化的Kulinkovich环丙烷化和氧化Heck环化反应,突出了合成的稳健性和对映选择性 (Young et al., 2015)。
核磁共振研究:另一项研究探讨了在超酸体系中对2,6-二甲基-4H-吡喃-4-酮的质子化,使用了核磁共振光谱技术。该研究提供了有关该化合物在高酸性环境中行为的见解 (Gold & Mah, 1981)。
氢化研究:进行了一项关于2,6-二甲基-4-吡喃酮的氢化研究,揭示了不同催化剂(Raney镍或钯)导致产生不同化合物,如2,6-二甲基四氢吡喃-4-醇或2,6-二甲基四氢-4-吡喃酮 (Vrieze, 2010)。
电催化多组分合成:进行了关于spiro[furo[3,2-c]pyran-2,5′-pyrimidine]骨架的电催化多组分合成的研究。该研究突出了一种绿色高效的合成复杂分子的途径,暗示在医药领域可能有潜在应用 (Ryzhkova et al., 2022)。
用于非线性光学色团:一项研究探讨了对称衍生物4-(二氰甲亚甲基)-2-甲基-6-(对-(二甲基氨基)苯基)-4H-吡喃(DCM激光染料)的合成和非线性光学性质,表明在光电子学中可能有潜在应用 (Moylan et al., 1996)。
性质
IUPAC Name |
2,6-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910285 | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
1073-79-6 | |
| Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
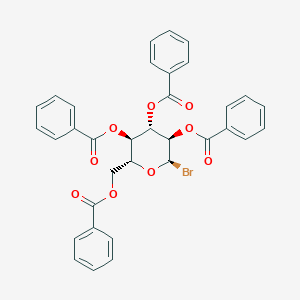
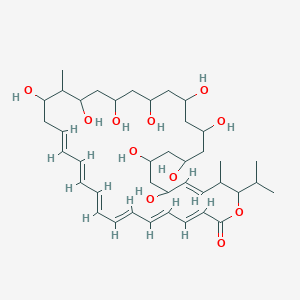
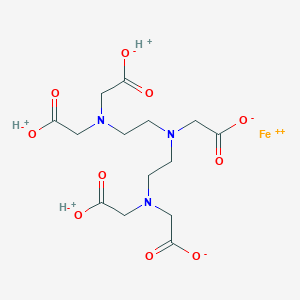
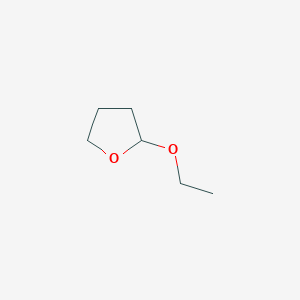
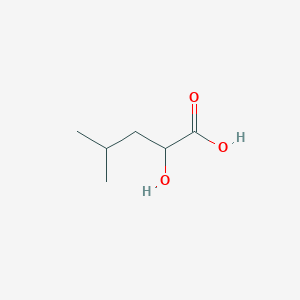
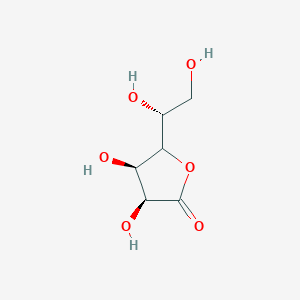
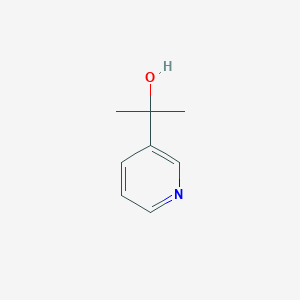
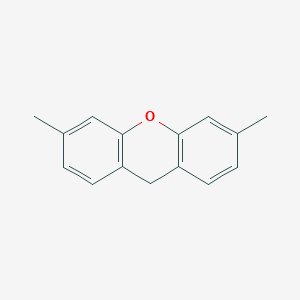

acetic acid](/img/structure/B85405.png)
